molecular formula C25H21N3O4 B301675 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B301675
M. Wt: 427.5 g/mol
InChI Key: GBMDUSOQTOAHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. This compound also exhibits antiviral activity by inhibiting the entry of the virus into host cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the entry of viruses into host cells. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research on 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. These include:
1. Studying the structure-activity relationship of this compound to optimize its potency and selectivity.
2. Investigating the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and neurodegenerative diseases.
3. Exploring the use of this compound in combination therapy with other drugs to enhance its efficacy and reduce toxicity.
4. Developing new methods for the synthesis of this compound to improve its yield and purity.
5. Investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy in vivo.
Conclusion:
This compound is a compound with significant potential in drug development. Its anticancer, antiviral, and antifungal activities, as well as its potential in the treatment of neurodegenerative diseases, make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and optimize its efficacy and safety.

Synthesis Methods

The synthesis of 2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves the condensation of 4-hydroxy coumarin, 2-cyanobenzyl bromide, and 3-methoxy-4-hydroxybenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as DMF or DMSO, and the product is obtained in good yield after purification.

Scientific Research Applications

2-amino-4-{4-[(2-cyanobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug development. It has been reported to exhibit anticancer, antiviral, and antifungal activities. This compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

2-amino-4-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C25H21N3O4/c1-30-22-11-15(9-10-20(22)31-14-17-6-3-2-5-16(17)12-26)23-18(13-27)25(28)32-21-8-4-7-19(29)24(21)23/h2-3,5-6,9-11,23H,4,7-8,14,28H2,1H3

InChI Key

GBMDUSOQTOAHBN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4C#N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4C#N

Origin of Product

United States

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